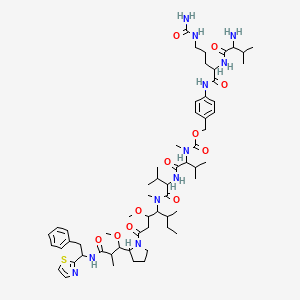

Vat-Cit-PAB-Monomethyl Dolastatin 10

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C60H93N11O11S |

|---|---|

分子量 |

1176.5 g/mol |

IUPAC 名称 |

[4-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78) |

InChI 键 |

GXCUHADNABTLIA-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Potent Anti-Tumor Mechanism of Vat-Cit-PAB-Monomethyl Dolastatin 10: A Technical Guide

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the intricate mechanism of action of the antibody-drug conjugate (ADC), Vat-Cit-PAB-Monomethyl Dolastatin 10. This document provides a detailed exploration of the ADC's components, their synergistic functions, and the molecular cascade leading to targeted tumor cell apoptosis.

Introduction to this compound

This compound is a third-generation antibody-drug conjugate designed for the targeted delivery of a highly potent cytotoxic agent to cancer cells. This ADC comprises three key components:

-

Vat: A monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. It is important to note that "Vat" is likely a placeholder or a typographical error for "Val" in the commonly used Val-Cit-PAB linker. This guide will proceed with the scientifically recognized "Val-Cit-PAB" nomenclature.

-

Val-Cit-PAB Linker: A protease-cleavable linker system that connects the antibody to the cytotoxic payload. This linker is designed to be stable in the systemic circulation and to release the payload only after internalization into the target cancer cell.

-

Monomethyl Dolastatin 10 (MMAE): A synthetic and highly potent derivative of the natural antimitotic agent dolastatin 10. MMAE is the cytotoxic payload responsible for inducing cell death.

The overarching mechanism of this ADC is to leverage the specificity of the monoclonal antibody to deliver the potent MMAE directly to tumor cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.

The Multi-Step Mechanism of Action

The therapeutic effect of Val-Cit-PAB-MMAE is a sequential process that begins with systemic administration and culminates in the induction of apoptosis in antigen-expressing tumor cells, and potentially, in neighboring tumor cells through the bystander effect.

Targeting and Internalization

The journey of the ADC begins with the monoclonal antibody component binding to its specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome. This vesicle is then trafficked into the cell's lysosomal compartment.

Linker Cleavage and Payload Release

Within the acidic and enzyme-rich environment of the lysosome, the Val-Cit-PAB linker is specifically cleaved. The dipeptide Valine-Citrulline (Val-Cit) is recognized and hydrolyzed by lysosomal proteases, most notably Cathepsin B.[1] This enzymatic cleavage initiates a self-immolative cascade of the para-aminobenzyl (PAB) spacer, leading to the release of the unmodified and fully active MMAE payload into the cytoplasm.[2] While direct kinetic parameters for the cleavage of the entire ADC are not extensively published, studies on model substrates indicate that this cleavage is an efficient process.[3][4] Furthermore, research suggests that the rate of drug release is not significantly affected by the specific antibody carrier, highlighting the robustness of this linker system.[5]

Inhibition of Tubulin Polymerization

Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton, crucial for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M phase, preventing the cell from undergoing mitosis.

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. The cell, unable to complete cell division, initiates a cascade of signaling events leading to programmed cell death. This process is characterized by the activation of caspases (such as caspase-3 and caspase-9) and the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP). The culmination of this pathway is the orderly dismantling of the cell, avoiding an inflammatory response.

The Bystander Effect

A significant advantage of using MMAE as a payload is its ability to induce a "bystander effect." Due to its cell-permeable nature, once released into the cytoplasm of the target antigen-positive cell, MMAE can diffuse across the cell membrane and into neighboring, antigen-negative cancer cells.[6] This bystander killing is crucial for overcoming tumor heterogeneity, where not all cancer cells within a tumor express the target antigen. This mechanism enhances the overall anti-tumor efficacy of the ADC.

Quantitative Data

The potency of MMAE and its conjugates is typically evaluated through various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of MMAE in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| BxPC-3 | Pancreatic | 0.97 |

| PSN-1 | Pancreatic | 0.99 |

| Capan-1 | Pancreatic | 1.10 |

| Panc-1 | Pancreatic | 1.16 |

| N87 | Gastric | ~0.1 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific experimental conditions.

Table 2: Representative Data on the Bystander Effect of a Trastuzumab-vc-MMAE ADC

| Co-culture Ratio (Ag+ : Ag-) | Antigen-Positive (Ag+) Cell Line | Antigen-Negative (Ag-) Cell Line | % Viability of Ag- Cells (Treated vs. Control) |

| 1:1 | N87 (HER2+) | GFP-MCF7 (HER2-) | Decreased |

| 3:1 | N87 (HER2+) | GFP-MCF7 (HER2-) | Significantly Decreased |

| 1:3 | N87 (HER2+) | GFP-MCF7 (HER2-) | Moderately Decreased |

This table provides a qualitative representation of the bystander effect. The extent of bystander cell killing is dependent on the ratio of antigen-positive to antigen-negative cells, the absolute number of antigen-positive cells, and the specific cell lines used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Val-Cit-PAB-MMAE.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

MMAE stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treatment: Prepare serial dilutions of MMAE in culture medium. Replace the existing medium with the MMAE dilutions. Include vehicle control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay directly measures the effect of MMAE on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

MMAE and control compounds (e.g., paclitaxel, nocodazole)

-

96-well, black, flat-bottom plate

-

Fluorescence plate reader with temperature control (37°C)

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of MMAE and control compounds.

-

Tubulin Master Mix: On ice, prepare a master mix containing tubulin polymerization buffer, GTP, glycerol, fluorescent reporter, and purified tubulin.

-

Assay Setup: Add the compound dilutions to the wells of a pre-warmed 96-well plate.

-

Initiate Polymerization: Add the cold tubulin master mix to each well to start the reaction.

-

Data Acquisition: Immediately place the plate in the 37°C plate reader and measure fluorescence (e.g., Ex/Em ~360/450 nm for DAPI) at regular intervals for 60-90 minutes.

-

Analysis: Plot fluorescence intensity versus time. Calculate the percentage of inhibition for each MMAE concentration and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

MMAE-treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells after MMAE treatment.

-

Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

MMAE-treated and control cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect cells after MMAE treatment.

-

Staining: Wash cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

-

Analysis: Differentiate cell populations:

-

Viable: Annexin V-negative, PI-negative

-

Early Apoptotic: Annexin V-positive, PI-negative

-

Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

-

Conclusion

The mechanism of action of Val-Cit-PAB-Monomethyl Dolastatin 10 is a sophisticated, multi-step process that exemplifies the principles of targeted cancer therapy. By combining the specificity of a monoclonal antibody with a cleavable linker and a highly potent cytotoxic payload, this ADC can selectively eradicate tumor cells while minimizing systemic toxicity. The disruption of microtubule polymerization by the released MMAE leads to cell cycle arrest and apoptosis, and the potential for a bystander effect further enhances its therapeutic potential in heterogeneous tumors. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimization of this promising class of anti-cancer agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vat-Cit-PAB-MMAE Antibody-Drug Conjugate Core Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The intricate architecture of an ADC is critical to its efficacy and safety. This guide provides a detailed examination of the core structure of a Vat-Cit-PAB-MMAE antibody-drug conjugate. While the specific monoclonal antibody designated as "Vat" could not be definitively identified in publicly available scientific literature and may represent a proprietary or developmental designation, this guide will focus on the well-established and widely utilized Val-Cit-PAB-MMAE drug-linker system and its conjugation to a representative monoclonal antibody (mAb).

The Val-Cit-PAB-MMAE system is a sophisticated assembly of a cleavable linker and a potent cytotoxic payload. Its design ensures stability in systemic circulation and facilitates the specific release of the therapeutic agent within the target cancer cell. This document will dissect the individual components of this system, their synergistic function, and the experimental methodologies underpinning its synthesis and characterization.

Core Structure and Components

The Vat-Cit-PAB-MMAE antibody-drug conjugate is a complex biomolecule comprising three key components: a monoclonal antibody (Vat), a linker system (Val-Cit-PAB), and a cytotoxic payload (MMAE). Each component plays a crucial role in the overall mechanism of action.

-

Monoclonal Antibody (Vat): This component provides the specificity of the ADC. It is a laboratory-produced molecule engineered to recognize and bind to a specific antigen present on the surface of cancer cells. This targeted binding is the first step in the delivery of the cytotoxic payload.

-

Linker (Val-Cit-PAB): The linker connects the antibody to the cytotoxic drug. The Val-Cit-PAB linker is a cleavable linker system designed to be stable in the bloodstream but susceptible to cleavage by specific enzymes found within the lysosomes of cancer cells.[1][] It consists of:

-

Valine-Citrulline (Val-Cit): A dipeptide that is a substrate for the lysosomal enzyme cathepsin B, which is often overexpressed in tumor cells.[][3] This enzymatic cleavage is the primary mechanism for the release of the payload.

-

p-Aminobenzyl (PAB) Spacer: A self-immolative spacer that connects the dipeptide to the drug.[4][5] Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active drug in its unmodified form.[4][5]

-

-

Payload (MMAE): Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent.[6][7] It is a tubulin inhibitor that disrupts the microtubule network within the cell, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[6][7] Due to its high toxicity, MMAE is not suitable as a standalone chemotherapeutic agent but is highly effective as an ADC payload.[6]

Mechanism of Action

The therapeutic activity of a Vat-Cit-PAB-MMAE ADC follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

-

Targeting and Binding: The monoclonal antibody component of the ADC circulates in the bloodstream until it recognizes and binds to its specific target antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the cancer cell internalizes the entire ADC-antigen complex through a process called endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle within the cell that contains various digestive enzymes.

-

Enzymatic Cleavage and Payload Release: Inside the lysosome, the Val-Cit linker is cleaved by cathepsin B. This initiates the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm of the cancer cell.

-

Cytotoxicity: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the cellular microtubule dynamics. This leads to cell cycle arrest and apoptosis of the cancer cell.

Quantitative Data

The following table summarizes key quantitative data for the Val-Cit-PAB-MMAE drug-linker conjugate.

| Property | Value | Reference(s) |

| Chemical Formula | C₅₈H₉₄N₁₀O₁₂ | [8] |

| Molecular Weight | 1123.5 g/mol | [8] |

| Solubility | Soluble in DMSO, DCM, DMF |

Experimental Protocols

The synthesis and characterization of antibody-drug conjugates are multi-step processes requiring precise control over reaction conditions. Below are generalized protocols for key experimental procedures.

Synthesis of Val-Cit-PAB-MMAE

The synthesis of the Val-Cit-PAB-MMAE drug-linker is a complex organic synthesis process. A general workflow involves:

-

Solid-Phase Peptide Synthesis (SPPS): The Val-Cit dipeptide is typically synthesized on a solid support resin.

-

PAB Spacer Attachment: The p-aminobenzyl alcohol (PAB-OH) spacer is coupled to the N-terminus of the dipeptide.

-

MMAE Conjugation: The cytotoxic payload, MMAE, is then conjugated to the PAB spacer.

-

Cleavage and Purification: The complete drug-linker is cleaved from the resin and purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Antibody-Drug Conjugation

The conjugation of the Val-Cit-PAB-MMAE linker to a monoclonal antibody typically involves the following steps:

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.

-

Linker-Payload Activation: The Val-Cit-PAB-MMAE is often modified with a reactive group, such as a maleimide (B117702), to create a maleimido-caproyl-Val-Cit-PAB-MMAE (mc-Val-Cit-PAB-MMAE) derivative. This maleimide group will react specifically with the free thiol groups on the reduced antibody.

-

Conjugation Reaction: The maleimide-activated drug-linker is incubated with the reduced antibody. The maleimide groups react with the thiol groups on the antibody to form stable thioether bonds.

-

Purification: The resulting ADC is purified to remove any unconjugated drug-linker and other reactants. This is often achieved using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Characterization of the Antibody-Drug Conjugate

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC. Key characterization methods include:

-

Mass Spectrometry (MS): Used to confirm the identity and integrity of the ADC and to determine the distribution of drug-to-antibody ratios (DARs).

-

Hydrophobic Interaction Chromatography (HIC): A chromatographic technique used to separate ADC species with different DARs, providing information on the drug load distribution and the average DAR.

-

Size-Exclusion Chromatography (SEC): Used to assess the aggregation state of the ADC.

-

UV-Vis Spectroscopy: Can be used to estimate the average DAR by measuring the absorbance of the antibody and the payload at different wavelengths.

Visualizations

Logical Structure of Vat-Cit-PAB-MMAE

References

- 1. caymanchem.com [caymanchem.com]

- 3. Val-Cit-PAB-MMAE, ADC linker, 644981-35-1 | BroadPharm [broadpharm.com]

- 4. Novel roles of VAT1 expression in the immunosuppressive action of diffuse gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]

- 6. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

Unraveling the Mechanism of Monomethyl Dolastatin 10 (MMAE): A Technical Guide to its Tubulin Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl Dolastatin 10, more commonly known as Monomethyl Auristatin E (MMAE), is a potent synthetic antineoplastic agent. As a key component of several antibody-drug conjugates (ADCs), MMAE's efficacy lies in its ability to disrupt the cellular microtubule network, a critical structure for cell division. This technical guide provides an in-depth exploration of the molecular pathway through which MMAE exerts its cytotoxic effects by inhibiting tubulin polymerization. We will delve into the quantitative aspects of its interaction with tubulin, detail the experimental protocols used to elucidate this mechanism, and provide visual representations of the key pathways and experimental workflows.

The Core Mechanism: Inhibition of Tubulin Polymerization

MMAE is a synthetic analogue of the natural marine peptide dolastatin 10.[1] Its primary mechanism of action is the inhibition of tubulin polymerization, which is essential for the formation of microtubules.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are fundamental components of the cytoskeleton, playing a crucial role in mitosis, intracellular transport, and the maintenance of cell shape.[3]

MMAE exerts its antimitotic activity by binding to tubulin dimers.[4] This binding occurs at the vinca (B1221190) alkaloid binding site on β-tubulin, in proximity to the exchangeable GTP site.[2][5] The binding of MMAE to tubulin heterodimers prevents their assembly into microtubules. This disruption of microtubule dynamics leads to the suppression of microtubule polymerization and the promotion of tubulin ring formation.[4][6] Consequently, the formation of the mitotic spindle is inhibited, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][7]

Quantitative Analysis of MMAE-Tubulin Interaction

The potency of MMAE is underscored by its strong binding affinity for tubulin and its profound impact on microtubule dynamics. The following tables summarize key quantitative data from various in vitro and cellular studies.

| Parameter | Value | Conditions | Reference |

| Binding Affinity (Kd) | 291 nM | Fluorescence polarization binding assay with FITC-MMAE and free tubulin | [2][8] |

| Apparent Binding Affinity (Kd) | ~1.6 µM | Size exclusion chromatography with [3H]-MMAE and soluble tubulin heterodimers | |

| Stoichiometry of Binding | ~1:1 | MMAE molecule per soluble tubulin heterodimer | [4] |

Table 1: Binding Affinity and Stoichiometry of MMAE to Tubulin

| Parameter | Observation | Cell/System Type | Reference |

| Microtubule Polymerization | Reduced kinetics and extent of assembly | In vitro reconstituted systems | [4][6] |

| Microtubule Dynamics | Suppression of dynamic instability | In vitro and in MCF7 cells | [4][6] |

| Cellular Microtubule Network | Disruption of the microtubule network | MCF7 cells | [4][6] |

| Cell Cycle Progression | Arrest at the G2/M phase | Various cancer cell lines | [7] |

Table 2: Effects of MMAE on Microtubule Dynamics and Cellular Processes

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the tubulin inhibition pathway of MMAE.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the rate and extent of microtubule formation in vitro by monitoring the increase in turbidity (light scattering) as tubulin dimers polymerize.

Materials:

-

Purified tubulin protein (e.g., from bovine brain)

-

GTP (Guanosine-5'-triphosphate) solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

MMAE stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a plate reader capable of measuring absorbance at 340 nm.

-

Half-area 96-well plates

Protocol:

-

Prepare a tubulin solution at a final concentration of 3-4 mg/mL in ice-cold polymerization buffer containing 1 mM GTP.

-

Add varying concentrations of MMAE (or vehicle control, DMSO) to the wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to the wells to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance (OD340) versus time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and final plateau of the curve compared to the vehicle control.[9][10]

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the microtubule network in cells treated with MMAE, revealing any disruptions in their structure.

Materials:

-

Cultured cells (e.g., HeLa, MCF7) grown on glass coverslips

-

MMAE stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips and allow them to adhere overnight.

-

Treat the cells with desired concentrations of MMAE or vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with PBS.

-

Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.[1][3][11]

-

If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network and diffuse tubulin staining are expected in MMAE-treated cells.[1][11]

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest induced by MMAE.

Materials:

-

Cultured cells treated with MMAE or vehicle control

-

PBS

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Harvest cells (including any floating cells) by trypsinization and centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer.

-

The DNA content will be measured by the intensity of the PI fluorescence. A histogram of cell count versus fluorescence intensity will show peaks corresponding to cells in G0/G1 (2N DNA content) and G2/M (4N DNA content), with the S phase in between. An accumulation of cells in the G2/M peak is indicative of MMAE-induced cell cycle arrest.[12][13][14]

Visualizing the Pathway and Workflows

Signaling Pathway of MMAE-Induced Tubulin Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]

- 9. abscience.com.tw [abscience.com.tw]

- 10. interchim.fr [interchim.fr]

- 11. benchchem.com [benchchem.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Potency: An In-depth Technical Guide to the Role of the PAB Spacer in Val-Cit-PAB Linkers

For Researchers, Scientists, and Drug Development Professionals

The Val-Cit-PAB linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted delivery and conditional release of highly potent cytotoxic agents. At the heart of this linker's efficacy lies the p-aminobenzyl (PAB) spacer, a critical component that orchestrates the final, crucial step of drug liberation. This technical guide provides a comprehensive examination of the PAB spacer's function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

The Self-Immolative Nature of the PAB Spacer

The Val-Cit-PAB linker is a cleavable linker system designed to be stable in systemic circulation and selectively processed within the lysosomal compartment of target cancer cells. The valine-citrulline (Val-Cit) dipeptide serves as the substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[1][] Upon enzymatic cleavage of the amide bond between citrulline and the PAB spacer, a cascade of events is initiated, culminating in the release of the active drug.

The PAB spacer functions as a "self-immolative" or "traceless" spacer.[3] Following the Cathepsin B-mediated cleavage of the Val-Cit dipeptide, the resulting p-aminobenzyl carbamate (B1207046) is electronically unstable and undergoes a spontaneous 1,6-elimination reaction. This intramolecular rearrangement liberates the unmodified cytotoxic payload, ensuring that the drug is delivered in its most active form.[3] This self-immolative property is crucial, as any residual linker fragments attached to the drug could impair its pharmacological activity.

Quantitative Analysis of Stability and Efficacy

The inclusion of the PAB spacer significantly influences the stability and efficacy of ADCs. The following tables summarize key quantitative data from various studies, highlighting the impact of the PAB spacer and linker modifications.

Table 1: Plasma Stability of Val-Cit-PAB Linker-Containing ADCs

| ADC Construct | Plasma Source | Half-life (t½) | Key Findings & Reference |

| Phe-Lys-PABC-MMAE | Human | ~30 days | Dipeptide-containing ADCs exhibit long half-lives in human plasma.[4] |

| Val-Cit-PABC-MMAE | Human | ~230 days | The Val-Cit linker demonstrates superior stability in human plasma compared to Phe-Lys.[4] |

| Phe-Lys-PABC-MMAE | Mouse | ~12.5 hours | Significant instability is observed in mouse plasma, suggesting premature drug release.[4] |

| Val-Cit-PABC-MMAE | Mouse | ~80 hours | While more stable than Phe-Lys, the Val-Cit linker still shows susceptibility to cleavage in mouse plasma.[4] |

| silyl (B83357) ether linker-MMAE | Human | > 7 days | A novel silyl ether-based acid-cleavable linker shows enhanced stability over traditional hydrazine (B178648) and carbonate linkers.[5] |

| Val-Cit-PABC ADC | Mouse | Unstable | Unstable in mouse plasma due to susceptibility to carboxylesterase 1c (Ces1c).[6] |

| OHPAS linker ADC | Mouse & Human | Stable | The OHPAS linker demonstrates stability in both mouse and human plasma.[6] |

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

| ADC Construct | Cell Line | IC50 (pM) | Key Findings & Reference |

| β-galactosidase-cleavable linker-MMAE | HER2+ | 8.8 | Exhibited lower IC50 than the Val-Cit linker-containing ADC.[5] |

| Val-Cit linker-MMAE | HER2+ | 14.3 | Standard Val-Cit linker ADC for comparison.[5] |

| Kadcyla (T-DM1) | HER2+ | 33 | Non-cleavable linker ADC for reference.[5] |

| Sulfatase-linker-containing ADCs | HER2+ | 61 and 111 | Demonstrated higher cytotoxicity compared to a non-cleavable ADC.[5] |

| Non-cleavable ADCs | HER2+ | 609 | Shows the potency advantage of cleavable linkers.[5] |

| Val-Ala containing ADCs | HER2+ | 92 | Val-Ala as an alternative dipeptide.[5] |

| Anti-FRα IGN ADC (l-Ala-l-Ala) | KB | 5 - 40 | All four stereoisomers of the dipeptide linker showed high potency.[7] |

| Anti-FRα IGN ADC (d-Ala-l-Ala) | KB | 5 - 40 | Demonstrates that linker stereochemistry can impact activity.[7] |

| Anti-FRα IGN ADC (l-Ala-d-Ala) | KB | 5 - 40 | High potency observed across different stereoisomers.[7] |

| Anti-FRα IGN ADC (d-Ala-d-Ala) | KB | 5 - 40 | Consistent high potency in high antigen expressing cells.[7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC performance. The following are outlines of key experimental protocols for evaluating the stability and cleavage of Val-Cit-PAB linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature drug release in plasma from different species.

Methodology:

-

ADC Preparation: Prepare the ADC at a stock concentration in a suitable buffer (e.g., PBS).

-

Plasma Incubation:

-

Thaw plasma (e.g., human, mouse, rat) at 37°C.

-

Add the ADC to the plasma to a final concentration of, for example, 1 mg/mL.

-

Incubate the mixture at 37°C in a humidified incubator.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.

-

Immediately quench the reaction by placing the aliquots on ice or by adding a quenching solution.

-

-

ADC Capture and Analysis:

-

Immuno-affinity Capture: Use protein A or G magnetic beads to capture the ADC from the plasma samples. This step separates the ADC from plasma proteins.

-

Elution: Elute the captured ADC from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer).

-

Quantification of Released Payload: Analyze the supernatant (plasma fraction without the captured ADC) by LC-MS/MS to quantify the amount of free, released payload.

-

Drug-to-Antibody Ratio (DAR) Analysis: Analyze the eluted ADC fraction by hydrophobic interaction chromatography (HIC) or LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.

-

-

Data Analysis:

-

Calculate the percentage of released payload at each time point relative to the initial total payload.

-

Plot the average DAR as a function of time to determine the rate of drug deconjugation and the ADC's half-life in plasma.

-

Protocol 2: Lysosomal Cleavage Assay

Objective: To measure the rate of payload release from an ADC in a simulated lysosomal environment.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer that mimics the lysosomal environment (e.g., 50 mM sodium acetate, pH 5.0, containing a reducing agent like DTT).

-

Reconstitute purified Cathepsin B enzyme to a working concentration in the reaction buffer.

-

Prepare the ADC at a known concentration.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the ADC and the reaction buffer.

-

Initiate the cleavage reaction by adding the Cathepsin B enzyme.

-

As a negative control, prepare a reaction mixture without the enzyme.

-

Incubate the reactions at 37°C.

-

-

Time-Point Sampling and Quenching:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

-

Immediately stop the reaction by adding a quenching solution (e.g., a strong acid like trifluoroacetic acid or a protease inhibitor cocktail).

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to separate and quantify the released payload from the intact ADC.

-

-

Data Analysis:

-

Generate a standard curve for the payload to accurately quantify its concentration in the samples.

-

Calculate the percentage of payload released at each time point.

-

Plot the percentage of released payload against time to determine the kinetics of lysosomal cleavage.

-

Mandatory Visualizations

Signaling Pathway of a Val-Cit-PAB ADC

Caption: Intracellular trafficking and activation of a Val-Cit-PAB ADC.

Experimental Workflow for ADC Plasma Stability Assay

Caption: Workflow for assessing the in vitro plasma stability of an ADC.

Conclusion

The p-aminobenzyl (PAB) spacer is an indispensable component of the Val-Cit-PAB linker, serving as the final gateway to payload activation. Its self-immolative mechanism ensures the traceless release of the cytotoxic drug, maximizing its therapeutic potential. The quantitative data and experimental protocols provided in this guide underscore the critical importance of linker design and rigorous evaluation in the development of safe and effective antibody-drug conjugates. A thorough understanding of the PAB spacer's role is paramount for researchers and drug developers aiming to engineer the next generation of targeted cancer therapies.

References

- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

The Precision Cut: A Technical Guide to Vat-Cit-PAB Linker Cleavage by Cathepsin B

For Researchers, Scientists, and Drug Development Professionals

The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker is a cornerstone of modern antibody-drug conjugate (ADC) design, enabling the targeted release of potent cytotoxic payloads within cancer cells. This in-depth technical guide provides a comprehensive overview of the critical cleavage of this linker by the lysosomal protease cathepsin B, a pivotal mechanism for the efficacy of numerous ADCs. This guide details the underlying molecular processes, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the core concepts.

The Cellular Journey: From Binding to Lysosomal Delivery

The journey of a Vat-Cit-PAB-containing ADC from administration to payload release is a multi-step process orchestrated by cellular machinery. Understanding this pathway is crucial for optimizing ADC design and efficacy.

An ADC first binds to a specific antigen on the surface of a target cancer cell. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome. The endosome then traffics through the cell, maturing into a late endosome and eventually fusing with a lysosome.[1] The lysosome is an acidic organelle rich in hydrolytic enzymes, including the key protease, cathepsin B.[1] It is within this harsh lysosomal environment that the Vat-Cit-PAB linker is designed to be cleaved, releasing the cytotoxic payload to exert its therapeutic effect.[1]

The Cleavage Mechanism: A Two-Step Liberation

The cleavage of the Vat-Cit-PAB linker is a sophisticated two-step process involving enzymatic hydrolysis followed by a self-immolative chemical reaction.

Step 1: Enzymatic Cleavage by Cathepsin B

Cathepsin B, a cysteine protease highly active in the acidic environment of the lysosome, recognizes the valine-citrulline dipeptide sequence of the linker. The enzyme specifically hydrolyzes the amide bond between the citrulline residue and the p-aminobenzyl alcohol (PAB) spacer. This enzymatic step is the trigger for payload release. While cathepsin B is the primary enzyme associated with Val-Cit cleavage, other lysosomal proteases like cathepsins L, S, and F can also contribute to this process.[2][3]

Step 2: Self-Immolative Elimination

The cleavage of the Cit-PAB bond generates an unstable p-aminobenzyl carbamate (B1207046) intermediate. This intermediate rapidly undergoes a spontaneous 1,6-elimination reaction.[2] This "self-immolative" cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and a benign aromatic byproduct.[2] The PAB spacer is crucial as it prevents steric hindrance from bulky payloads that could otherwise interfere with the enzymatic cleavage.[3][4]

Quantitative Analysis of Linker Cleavage

The efficiency of linker cleavage is a critical determinant of an ADC's potency. While extensive tabulations of Michaelis-Menten constants (Km and kcat) for various Val-Cit-PAB-payload conjugates are not widely available in published literature, comparative studies offer valuable insights into the cleavage kinetics of different dipeptide linkers.

One significant finding is that for Val-Cit-MMAE (monomethyl auristatin E) based ADCs, the kinetic parameters (Km and kcat) for cathepsin B cleavage show no significant difference regardless of the antibody carrier.[5][6] This suggests that the bulky antibody portion of the ADC does not sterically hinder the enzyme's access to the cleavage site, a testament to the effective design of the linker system.

| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Notes |

| Val-Cit | Baseline (t½ ≈ 230-240 min in some studies) | Cathepsin B | Considered the industry standard for a balance of stability and efficient cleavage.[2] |

| Val-Ala | Approximately 50% of the Val-Cit cleavage rate | Cathepsin B | Also effectively cleaved and offers the advantage of lower hydrophobicity, which can reduce the risk of ADC aggregation.[2] |

| Phe-Lys | Roughly 30-fold faster than Val-Cit with isolated enzyme | Cathepsin B (isolated) | While rapidly cleaved by purified cathepsin B, its cleavage rate is comparable to Val-Cit in lysosomal extracts, indicating the involvement of other proteases.[7] |

Experimental Protocols for Assessing Linker Cleavage

The characterization of linker cleavage is a fundamental aspect of ADC development. The following are detailed methodologies for two common assays used to evaluate the cleavage of the Vat-Cit-PAB linker by cathepsin B.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This method provides a quantitative measure of payload release over time by separating and quantifying the released drug from the intact ADC using High-Performance Liquid Chromatography (HPLC).

Materials:

-

ADC with Vat-Cit-PAB linker

-

Recombinant human cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), pH 5.5

-

Quenching Solution: Acetonitrile with an internal standard

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full enzymatic activity.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration of 10 µM) with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture (e.g., final enzyme concentration of 100 nM).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution. This will precipitate the protein (antibody and enzyme) and halt the enzymatic activity.

-

Sample Preparation: Centrifuge the quenched sample to pellet the precipitated protein. Collect the supernatant containing the released payload and the internal standard.

-

HPLC Analysis: Inject the supernatant onto the HPLC system. The released payload is separated from other components and quantified by comparing its peak area to that of the internal standard.

-

Data Analysis: Plot the concentration of the released payload against time to determine the rate of cleavage.

Fluorogenic Substrate Cleavage Assay

This high-throughput assay is ideal for screening the susceptibility of different linker sequences to enzymatic cleavage. It utilizes a fluorogenic substrate where the Val-Cit dipeptide is linked to a quenched fluorophore.

Materials:

-

Fluorogenic substrate (e.g., Z-Val-Cit-AMC, where AMC is 7-amino-4-methylcoumarin)

-

Recombinant human cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and dilute it to the desired working concentration in the assay buffer.

-

Enzyme Activation: Activate the recombinant cathepsin B as described in the HPLC-based assay protocol.

-

Assay Setup: To the wells of a 96-well black microplate, add the substrate solution. Include control wells with substrate but no enzyme (blank) and wells with a known cathepsin B inhibitor for control purposes.

-

Initiate Reaction: Initiate the reaction by adding the activated cathepsin B solution to the wells containing the substrate.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Data Analysis: The rate of cleavage is determined from the initial linear portion of the fluorescence versus time plot. The slope of this line is proportional to the enzyme activity.

Conclusion

The cathepsin B-mediated cleavage of the Vat-Cit-PAB linker is a highly refined and critical mechanism that underpins the success of many antibody-drug conjugates. Its specificity for the lysosomal environment and the subsequent self-immolative release of the payload ensure targeted drug delivery and minimize off-target toxicity. A thorough understanding of the cleavage kinetics and the application of robust experimental protocols are essential for the rational design and development of the next generation of highly effective and safe ADCs.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]

- 5. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Components of Val-Cit-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the constituent parts of the Val-Cit-PAB-MMAE linker-drug combination, a cornerstone in the development of Antibody-Drug Conjugates (ADCs). We will dissect each component, its mechanism of action, and the synergistic interplay that allows for targeted delivery of a potent cytotoxic agent to cancer cells. This document synthesizes quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of the critical pathways and processes involved.

Core Components of the Val-Cit-PAB-MMAE System

The Val-Cit-PAB-MMAE system is a sophisticated chemical entity designed for targeted cancer therapy. It comprises a cleavable linker system and a potent cytotoxic payload. It is important to note that the term "Vat" is widely considered a typographical error in scientific literature, with "Val" for Valine being the correct component. This guide will proceed with the accurate "Val-Cit-PAB-MMAE" nomenclature.

The system consists of three primary components:

-

Valine-Citrulline (Val-Cit) Dipeptide Linker: This dipeptide serves as a stable linker that is specifically recognized and cleaved by lysosomal proteases.[1][2]

-

p-Aminobenzyl Alcohol (PAB) Spacer: This self-immolative spacer connects the dipeptide linker to the cytotoxic drug.[3][4]

-

Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent that inhibits tubulin polymerization.[5][6]

When conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen, the resulting ADC can selectively deliver MMAE to cancer cells, minimizing systemic toxicity.[6][7]

Mechanism of Action: From Systemic Circulation to Apoptosis

The therapeutic effect of an ADC utilizing the Val-Cit-PAB-MMAE system is a multi-step process that ensures the cytotoxic payload is released preferentially within the target cancer cells.

-

Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.[7] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.[8]

-

Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC traffics through the cell and fuses with a lysosome. The acidic environment and the presence of lysosomal proteases, particularly cathepsin B, are crucial for the next step. Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the dipeptide linker.[9][10]

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates a spontaneous electronic cascade within the p-aminobenzyl alcohol (PAB) spacer. This self-immolative process results in the release of the unmodified, fully active MMAE payload into the cytoplasm of the cancer cell.[3][4]

-

Cytotoxicity of MMAE: Once liberated, MMAE binds to tubulin, a key component of microtubules.[5][11] This binding disrupts microtubule dynamics by inhibiting tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division.[6]

-

Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.[12] Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, a form of programmed cell death, ultimately leading to the demise of the cancer cell.[13][14]

Quantitative Data Summary

The efficacy of ADCs utilizing the Val-Cit-PAB-MMAE system has been demonstrated in numerous preclinical studies. The following tables summarize representative quantitative data from in vitro cytotoxicity assays and in vivo tumor growth inhibition studies.

Table 1: In Vitro Cytotoxicity (IC50 Values) of MMAE and Val-Cit-PAB-MMAE ADCs in Various Cancer Cell Lines

| Cell Line | Cancer Type | ADC Target | IC50 (nM) of Free MMAE | IC50 (nM) of ADC | Reference(s) |

| BxPC-3 | Pancreatic Cancer | Tissue Factor | 0.97 | Not Reported | [15] |

| PSN-1 | Pancreatic Cancer | Tissue Factor | 0.99 | Not Reported | [15] |

| Capan-1 | Pancreatic Cancer | Tissue Factor | 1.10 | Not Reported | [15] |

| Panc-1 | Pancreatic Cancer | Tissue Factor | 1.16 | Not Reported | [15] |

| PC-3 | Prostate Cancer | Not Applicable | ~2 | Not Reported | [13] |

| C4-2B | Prostate Cancer | Not Applicable | ~2 | Not Reported | [13] |

| A549 | Non-Small Cell Lung Cancer | EGFR | Not Reported | Not Reported | [16] |

| HuCCT1 | Cholangiocarcinoma | ICAM1 | Not Reported | Not Reported | [17] |

Note: IC50 values are highly dependent on the specific antibody, target antigen expression levels, and experimental conditions.

Table 2: Representative In Vivo Efficacy of a Val-Cit-PAB-MMAE ADC in a Patient-Derived Xenograft (PDX) Model of Cholangiocarcinoma

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference(s) |

| Isotype Control ADC | 5 | - | [17] |

| ICAM1-MMAE ADC | 5 | 62 | [17] |

Note: This data is illustrative of the anti-tumor activity that can be achieved with ADCs utilizing the Val-Cit-PAB-MMAE system.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the efficacy of ADCs employing the Val-Cit-PAB-MMAE system.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

-

Target cancer cell line(s) and appropriate culture medium

-

Val-Cit-PAB-MMAE ADC and corresponding isotype control ADC

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the isotype control in culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include wells with medium only as a negative control.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-120 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.[18]

In Vivo Tumor Xenograft Efficacy Study

This protocol describes a general procedure for evaluating the anti-tumor activity of a Val-Cit-PAB-MMAE ADC in a subcutaneous tumor xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cell line for tumor implantation

-

Matrigel (optional, to enhance tumor take-rate)

-

Val-Cit-PAB-MMAE ADC, isotype control ADC, and vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[1] Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.[1]

-

ADC Administration: Administer the ADC, isotype control, and vehicle control to the respective groups via an appropriate route (typically intravenous).

-

Monitoring: Monitor tumor growth and the body weight of the mice throughout the study. Body weight is a key indicator of treatment-related toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis should be performed to determine the significance of the observed anti-tumor effects.[15][19]

In Vivo Biodistribution Study

This protocol provides a general framework for assessing the distribution of an ADC in different tissues of a tumor-bearing animal.

Materials:

-

Radiolabeled ADC (e.g., with Iodine-125 or Indium-111)

-

Tumor-bearing mice

-

Gamma counter

-

Dissection tools

Procedure:

-

Administration of Radiolabeled ADC: Inject a known amount of the radiolabeled ADC into the tumor-bearing mice, typically via the tail vein.

-

Tissue Collection: At various time points post-injection, euthanize the mice and collect blood and various organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart).

-

Measurement of Radioactivity: Weigh each tissue sample and measure the amount of radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This provides a quantitative measure of the ADC's distribution and accumulation in different tissues.[2][11]

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Mechanism of action of a Val-Cit-PAB-MMAE Antibody-Drug Conjugate.

References

- 1. benchchem.com [benchchem.com]

- 2. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 4. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Potent Payload: A Technical Guide to the Discovery and Development of Auristatin-Based ADCs

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of auristatin-based antibody-drug conjugates (ADCs), a cornerstone of targeted cancer therapy. We delve into the discovery of this potent cytotoxic payload, its mechanism of action, the development of key derivatives, and the critical experimental methodologies that underpin their journey from lab to clinic. This document is designed to serve as a technical resource, offering detailed protocols, structured data for comparative analysis, and visual diagrams of key biological and experimental processes.

Core Concepts: From Sea Hare to Clinical Success

Auristatins are synthetic analogues of the exceedingly potent natural product dolastatin 10, which was first isolated from the sea hare Dolabella auricularia.[1] These antimitotic agents are 100 to 1000 times more toxic than conventional chemotherapy drugs like doxorubicin.[2] Due to their high systemic toxicity, auristatins are unsuitable as standalone drugs but are ideal as payloads for ADCs.[1] By attaching them to monoclonal antibodies (mAbs) that target tumor-specific antigens, their cytotoxic power can be delivered with precision to cancer cells, thereby minimizing collateral damage to healthy tissue and widening the therapeutic window.[1][2]

An auristatin-based ADC is a tripartite molecule consisting of:

-

A Monoclonal Antibody (mAb): Provides targeting specificity by binding to an antigen predominantly expressed on the surface of cancer cells.[1][3]

-

A Cytotoxic Auristatin Payload: A highly potent synthetic agent that induces cell death upon internalization. The two most prominent derivatives are Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).[3][4]

-

A Linker: A chemical moiety that covalently connects the antibody to the payload. It is engineered to be stable in systemic circulation but to release the active payload within the target cell.[1][5]

Mechanism of Action: Disrupting the Cellular Scaffolding

The primary mechanism of action for auristatins is the potent inhibition of tubulin polymerization.[3][4][5] This process is central to their anticancer effects and unfolds through a series of steps after the ADC binds to its target on the cancer cell surface.

Cellular Uptake and Payload Release

Upon binding to its target antigen, the ADC is internalized by the cancer cell, typically through receptor-mediated endocytosis. The ADC is then trafficked to lysosomes, acidic organelles rich in proteases.[1] Inside the lysosome, cleavable linkers (e.g., valine-citrulline) are proteolytically cleaved by enzymes like cathepsin B, releasing the active auristatin payload into the cytoplasm.[5] Non-cleavable linkers, conversely, release the payload after the complete degradation of the antibody backbone.[1]

Microtubule Disruption and Apoptosis

Once in the cytoplasm, the released auristatin binds to tubulin, the fundamental protein subunit of microtubules. This binding disrupts microtubule dynamics and prevents their polymerization, which is essential for forming the mitotic spindle during cell division.[2][3] The collapse of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[6] This apoptotic cascade involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), leading to the cleavage of key cellular substrates such as PARP and the dysregulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, respectively.

The Bystander Effect

A key feature of ADCs using the membrane-permeable payload MMAE is the "bystander effect."[1] After being released into a target cell, MMAE can diffuse across the cell membrane and kill adjacent, neighboring cancer cells, even if they do not express the target antigen.[6] This is particularly advantageous for treating heterogeneous tumors where antigen expression can be varied.[1] In contrast, MMAF, which has a charged C-terminal phenylalanine, is membrane-impermeable and thus exhibits a limited bystander effect, which can contribute to a more favorable safety profile in certain contexts.[1][3]

Immunogenic Cell Death (ICD)

Beyond direct cytotoxicity, auristatin-based ADCs can induce immunogenic cell death (ICD).[1] The disruption of the microtubule network causes endoplasmic reticulum (ER) stress, activating pathways like IRE1 and PERK.[7] This leads to the pre-apoptotic cell-surface exposure of "eat-me" signals, most notably calreticulin (B1178941) (CRT).[7] The surface-exposed CRT facilitates the engulfment of dying tumor cells by dendritic cells, promoting antigen presentation and stimulating a durable, T-cell-mediated anti-tumor immune response.[7]

Data Presentation: Comparative Analysis of Auristatin ADCs

Quantitative data is essential for comparing the efficacy, potency, and disposition of different ADCs. The following tables summarize key parameters for prominent auristatin-based ADCs. Note: Data is compiled from various sources and clinical trials; direct comparison should be made with caution as experimental conditions may vary.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of Auristatins

| Compound/ADC | Cell Line(s) | Target | IC₅₀ (nM) | Reference(s) |

| Free MMAE | SKBR3 (Breast Cancer) | N/A | 3.27 ± 0.42 | [8] |

| HEK293 (Kidney) | N/A | 4.24 ± 0.37 | [8] | |

| Pancreatic Cancer Lines (BxPC-3, PSN-1, etc.) | N/A | 0.97 - 1.16 | [9] | |

| Brentuximab Vedotin | Hodgkin Lymphoma Lines | CD30 | 0.003 - 0.125 | [10] |

| Enfortumab Vedotin | 647V (Bladder Cancer) | Nectin-4 | ~4.2 (as 3 µg/mL) | [2] |

| Trastuzumab-vc-MMAE | SKBR-3 (HER2+++) | HER2 | Varies with DAR | [10][11] |

| MDA-MB-453 (HER2++) | HER2 | Varies with DAR | [11] |

Table 2: Clinical Efficacy of Approved Auristatin-Based ADCs

| ADC (Brand Name) | Indication | Patient Population | Objective Response Rate (ORR) | Reference(s) |

| Brentuximab Vedotin (Adcetris®) | Relapsed/Refractory Hodgkin Lymphoma | Post-ASCT | 75% (34% CR) | [12][13] |

| Polatuzumab Vedotin (Polivy®) | Relapsed/Refractory DLBCL | w/ Bendamustine + Rituximab | 40% (CR) | [14][15] |

| Enfortumab Vedotin (Padcev®) | Locally Advanced/Metastatic Urothelial Carcinoma | Post-Chemo & PD-1/L1 inhibitor | 44% | [16][17][18] |

| Tisotumab Vedotin (Tivdak®) | Recurrent/Metastatic Cervical Cancer | Post-Chemotherapy | 24% | [5] |

Table 3: Comparative Pharmacokinetic Parameters of MMAE-Based ADCs (at 1.8 mg/kg Dose)

| Parameter | Brentuximab Vedotin | Polatuzumab Vedotin | Unit | Reference(s) |

| acMMAE Cₘₐₓ | ~775 | ~509 | ng/mL | [5] |

| acMMAE AUC | ~1850 | ~1845 | ng·day/mL | [5] |

| acMMAE Clearance (CL) | ~35.7 | ~55.7 | L/day | [5] |

| acMMAE Half-Life (t½) | ~4-6 | ~4 | days | [1][5] |

| Unconjugated MMAE Cₘₐₓ | ~4.7 | ~2.4 | ng/mL | [5][19] |

| Unconjugated MMAE Tₘₐₓ | ~2-4 | ~2-3 | days | [1][5] |

acMMAE: antibody-conjugated MMAE

Mandatory Visualizations

The following diagrams, generated using DOT language, illustrate key pathways and workflows in the development and action of auristatin-based ADCs.

Caption: Mechanism of action of auristatin-based ADCs.

Caption: Auristatin-induced apoptotic signaling pathway.

Caption: Immunogenic cell death (ICD) pathway.

Caption: General experimental workflow for ADC development.

Experimental Protocols

This section provides detailed methodologies for key experiments essential in the development and characterization of auristatin-based ADCs.

Protocol: In Vitro ADC Cytotoxicity (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of an ADC on cancer cell lines.[4][5]

1. Objective: To quantify the dose-dependent cytotoxic effect of an auristatin-based ADC on antigen-positive and antigen-negative cell lines.

2. Materials:

-

Cell Lines: Antigen-positive (e.g., N87 for a HER2-ADC) and antigen-negative (e.g., MCF7) cancer cell lines.

-

Culture Medium: Appropriate complete medium (e.g., RPMI-1640) with 10% FBS.

-

Reagents: ADC of interest, unconjugated antibody, free auristatin payload, 0.25% Trypsin-EDTA, PBS.

-

Assay Components: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Equipment: Sterile 96-well flat-bottom plates, humidified incubator (37°C, 5% CO₂), multichannel pipette, microplate reader.

3. Procedure:

-

Cell Seeding: Harvest cells during the exponential growth phase. Count and determine viability. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.[4]

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (untreated control) and blank wells (medium, no cells).

-

Incubation: Incubate the plate for a specified period, typically 72-120 hours, at 37°C with 5% CO₂.[20]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well and place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.[5]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression (four-parameter logistic fit) to determine the IC₅₀ value.

Protocol: In Vivo ADC Efficacy in a Xenograft Model

This protocol evaluates the anti-tumor activity of an ADC in an immunodeficient mouse model bearing human tumor xenografts.[17][21]

1. Objective: To assess the ability of an auristatin-based ADC to inhibit tumor growth in a living organism.

2. Materials:

-

Animal Model: Immunodeficient mice (e.g., 6-8 week old female athymic nude or NOD/SCID mice).

-

Cell Line: Human cancer cell line known to be sensitive to the ADC in vitro.

-

Reagents: ADC of interest, vehicle control (e.g., sterile PBS), Matrigel® (optional, for enhancing tumor take-rate).

-

Equipment: Calipers, sterile syringes and needles, animal balance, appropriate housing and husbandry equipment.

3. Procedure:

-

Cell Preparation: Harvest cancer cells in their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel®, to a final concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice.[21]

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[21]

-

Tumor Growth Monitoring: Monitor the mice every 2-3 days for tumor formation. Once tumors are palpable, measure their length (L) and width (W) using calipers. Calculate tumor volume using the formula: Volume = (L x W²) / 2.[21]

-

Randomization and Dosing: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (typically n=6-10 mice per group). Administer the ADC (e.g., via intravenous injection) according to the planned dosing schedule (e.g., once weekly for 3 weeks). Administer the vehicle solution to the control group.[18][21]

-

Efficacy Evaluation: Continue to measure tumor volume and mouse body weight (as a measure of toxicity) 2-3 times per week throughout the study.

-

Endpoint Analysis: At the end of the study (defined by a pre-determined tumor volume, time point, or signs of morbidity), euthanize the mice. Excise the tumors and record their final weights.

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [Mean tumor volume of treated group at endpoint] / [Mean tumor volume of control group at endpoint]) x 100.

Protocol: In Vitro Co-Culture Bystander Effect Assay

This protocol assesses the ability of a membrane-permeable payload (like MMAE) released from an ADC to kill neighboring antigen-negative cells.[11][14]

1. Objective: To quantitatively measure the bystander killing effect of an ADC in a mixed population of antigen-positive and antigen-negative cells.

2. Materials:

-

Cell Lines: An antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the free payload. The Ag- cell line should be engineered to express a fluorescent reporter (e.g., GFP or Luciferase) for specific identification.[14]

-

Reagents & Equipment: As per the In Vitro Cytotoxicity Assay protocol, plus a fluorescence plate reader or high-content imaging system.

3. Procedure:

-

Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). Seed monocultures of each cell line as controls. Allow cells to attach overnight.

-

ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. Include untreated controls.

-

Incubation: Incubate the plates for 72-120 hours.

-

Quantification of Bystander Killing: Measure the viability of the Ag- (fluorescent) cell population specifically. This can be done by:

-

Fluorescence Plate Reader: Reading the total fluorescence intensity per well.

-

High-Content Imaging: Imaging the wells and using software to count the number of viable fluorescent cells.

-

-